molecular formula C62H104O31 B3028739 Terrestroside B CAS No. 300817-18-9

Terrestroside B

Cat. No. B3028739
CAS RN: 300817-18-9
M. Wt: 1345.5 g/mol
InChI Key: BTWPDEGCCHXZQG-JWPYDJEPSA-N
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Description

Terrestroside B is a natural product found in Tribulus terrestris L. (Zygopyllaceae) . It is classified under Carbohydrates, Nucleosides & Nucleotides and its molecular formula is C62H104O31 .


Synthesis Analysis

The synthesis of this compound involves a process where the contents of this compound in Tribuli Fructus with different degrees of stir-frying were determined . The contents of this compound were increased at first and then decreased, reaching the highest level at 10 min when the processing temperature was at 180℃ .


Molecular Structure Analysis

This compound is a complex molecule with a molecular weight of 1345.47 . It is an oligosaccharide, which is a type of carbohydrate that consists of a relatively small number of monosaccharides .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. It was found that tribuluside A and terrestrosin Ⅰ containing C-22-OH were dehydroxylated in the processing of Tribuli Fructus and transformed respectively into this compound and terrestrosin K containing C-20-C-22 double bond . As a result, the contents of this compound and terrestrosin K were increased .

Scientific Research Applications

Processing and Characterization

  • Changes and Mechanisms in Stir-frying Tribuli Fructus : Yuan et al. (2019) investigated the effects of stir-frying on the contents of terrestroside B in Tribuli Fructus. They found that stir-frying influenced the content of this compound, which varied with different degrees of heating. The study provides insights into the processing principle of Tribuli Fructus and its constituents like this compound (Yuan et al., 2019).

Pharmacokinetics

  • Pharmacokinetic Comparisons of Steroid Saponins : Song et al. (2021) focused on the pharmacokinetics of this compound in rat plasma following oral administration of crude and stir-fried Fructus Tribuli extracts. They observed significant differences in pharmacokinetic parameters between crude and stir-fried extracts, indicating the importance of processing methods on the bioavailability of this compound (Song et al., 2021).

Chemical Analysis and Isolation

  • Furostanol Saponins from Tribulus Terrestris : Wang et al. (2009) isolated two new furostanol saponins, including this compound, from Tribulus terrestris. The study contributed to the understanding of the chemical composition of Tribulus terrestris, highlighting the potential pharmacological activities of its constituents like this compound (Wang et al., 2009).

Pulmonary Fibrosis and Inflammation

  • Terrestrosin D and Pulmonary Inflammation : Qiu et al. (2019) studied Terrestrosin D, another compound from Tribulus terrestris, which showed anti-inflammatory and anti-fibrotic effects in the lungs of mice. Although this study focuses on terrestrosin D, it indicates the potential of related compounds like this compound in addressing pulmonary conditions (Qiu et al., 2019).

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H104O31/c1-23(20-81-54-48(78)45(75)41(71)34(17-63)86-54)9-14-62(80-6)24(2)37-33(93-62)16-30-28-8-7-26-15-27(10-12-60(26,4)29(28)11-13-61(30,37)5)85-58-52(92-57-49(79)44(74)38(68)25(3)84-57)51(43(73)35(18-64)87-58)90-59-53(91-56-47(77)40(70)32(67)22-83-56)50(42(72)36(19-65)88-59)89-55-46(76)39(69)31(66)21-82-55/h23-59,63-79H,7-22H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46-,47-,48-,49-,50+,51+,52-,53-,54-,55+,56+,57+,58-,59+,60+,61+,62-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWPDEGCCHXZQG-JWPYDJEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H104O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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